molecular formula C15H14N6O B2779170 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(quinoxalin-6-yl)methanone CAS No. 2202424-14-2

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(quinoxalin-6-yl)methanone

Cat. No. B2779170
CAS RN: 2202424-14-2
M. Wt: 294.318
InChI Key: HPZHOGYIFSTNAT-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole is a class of azole compounds that consists of a five-membered ring of two carbon atoms and three nitrogen atoms . Pyrrolidine is a cyclic amine with a five-membered ring, which consists of four carbon atoms and one nitrogen atom . Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring .


Synthesis Analysis

1H-1,2,3-Triazole can be synthesized via the azide-alkyne Huisgen cycloaddition, which is a specific example of click chemistry . Pyrrolidines can be synthesized through various methods, including the reaction of amines with ketones or aldehydes followed by reduction . Quinoxalines can be synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using techniques such as X-ray crystallography , NMR spectroscopy , and IR spectroscopy .


Chemical Reactions Analysis

These compounds can participate in various chemical reactions. For example, 1H-1,2,3-triazoles can undergo N-alkylation and N-arylation, oxidation, reduction, and cycloaddition reactions . Pyrrolidines can undergo reactions such as ring-opening, dehydrogenation, and halogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by factors such as their functional groups and the presence of heteroatoms. For example, 1H-1,2,3-triazoles are generally stable and have low reactivity . Pyrrolidines are usually liquids or low-melting solids .

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their functional groups and the biological system in which they are acting. For example, some 1H-1,2,3-triazole derivatives have been found to exhibit antiviral and antitumoral activity .

Safety and Hazards

The safety and hazards associated with these compounds can vary widely depending on their specific structures and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for each specific compound for detailed safety information .

Future Directions

The future directions of research on these compounds could involve exploring their potential applications in various fields, such as medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

quinoxalin-6-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c22-15(11-1-2-13-14(9-11)17-5-4-16-13)20-7-3-12(10-20)21-8-6-18-19-21/h1-2,4-6,8-9,12H,3,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZHOGYIFSTNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(quinoxalin-6-yl)methanone

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